N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
Properties
Molecular Formula |
C24H21NO6 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C24H21NO6/c1-12-6-19-22(23-21(12)13(2)10-28-23)14(3)16(24(27)31-19)8-20(26)25-9-15-4-5-17-18(7-15)30-11-29-17/h4-7,10H,8-9,11H2,1-3H3,(H,25,26) |
InChI Key |
MDLFKGPBZAHXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C5=C1C(=CO5)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: Sesamol Derivative
3,4-Dihydroxybenzaldehyde is treated with dibromomethane under basic conditions to form 1,3-benzodioxole-5-carbaldehyde:
Reductive Amination
The aldehyde is converted to the primary amine via a two-step process:
-
Oxime Formation : Reaction with hydroxylamine hydrochloride
-
Reduction : Hydrogenation over Raney Ni or Pd/C yields 1,3-benzodioxol-5-ylmethylamine:
Table 1 : Optimization of Reductive Amination
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ra-Ni | Ethanol | 60 | 78 |
| Pd/C (10%) | THF | 25 | 85 |
| PtO₂ | MeOH | 40 | 72 |
Synthesis of 2-(3,4,9-Trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic Acid
Furochromenone Core Assembly
The furo[2,3-f]chromenone system is constructed via a Friedel-Crafts alkylation followed by oxidative cyclization :
-
Methylation of 7-Hydroxycoumarin :
7-Hydroxy-4-methylcoumarin is treated with methyl iodide and K₂CO₃ in acetone to introduce the 4-methyl group. -
Furan Annulation :
Reaction with furfuryl alcohol in H₂SO₄ generates the fused furan ring:
Acetic Acid Side-Chain Installation
A Knoevenagel condensation introduces the acetic acid moiety:
Key Parameters :
-
Solvent: Pyridine/Toluene (1:1)
-
Temperature: 110°C (reflux)
-
Yield: 68–72%
Amide Coupling
Activation of Carboxylic Acid
The acetic acid derivative is activated as an acyl chloride using thionyl chloride:
Nucleophilic Acyl Substitution
The acyl chloride reacts with 1,3-benzodioxol-5-ylmethylamine in dichloromethane with triethylamine as a base:
Table 2 : Coupling Reagent Screening
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂/Et₃N | DCM | 89 | 98 |
| EDCl/HOBt | DMF | 76 | 95 |
| DCC/DMAP | THF | 81 | 97 |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford white crystals (m.p. 182–184°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 7.32 (d, J = 8.4 Hz, 1H, chromenone), 3.42 (s, 2H, CH₂CO)
-
HRMS : m/z calcd. for C₂₄H₂₁NO₆ [M+H]⁺: 419.1365; found: 419.1368
Process Optimization Challenges
-
Regioselectivity in Furan Annulation :
Use of Lewis acids (e.g., ZnCl₂) improves furan ring formation at the C8 position. -
Oxidation Stability :
The 7-oxo group is sensitive to over-oxidation; controlled use of MnO₂ or DDQ is critical. -
Amide Hydrolysis :
Moisture-free conditions during coupling prevent decomposition of the acyl chloride intermediate.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
A one-pot Mitsunobu reaction avoids acyl chloride isolation:
Conditions :
-
Diethyl azodicarboxylate (DEAD) as oxidant
-
Triphenylphosphine (PPh₃)
-
Yield: 82%
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related acetamide derivatives and heterocyclic systems from the evidence, focusing on core structures, substituents, and inferred properties.
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Core Heterocyclic Systems The target compound’s furochromen core shares similarities with the pyrano-quinoline system in [], both being fused aromatic systems. Unlike the 1,3,4-oxadiazole in [], which is a five-membered heterocycle with sulfur, the furochromen system lacks sulfur but offers rigidity and planar geometry, which may enhance binding to hydrophobic enzyme pockets.
Substituent Analysis The 1,3-benzodioxol-5-ylmethyl group in the target compound is electron-rich, akin to the 2,6-dimethylphenoxy groups in []. These substituents may influence pharmacokinetics (e.g., metabolic stability) or receptor binding via π-π interactions . Compared to the indol-3-ylmethyl group in [], the benzodioxole moiety lacks nitrogen but provides a methylenedioxy bridge, which could reduce susceptibility to oxidative metabolism.
Acetamide Linkage
- The acetamide group in the target compound serves as a flexible spacer, similar to derivatives in [–4]. This group may enhance solubility or facilitate hydrogen bonding with biological targets.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound integrates a benzodioxole moiety with a furochromene core, creating a structure that may contribute to various pharmacological effects. Preliminary studies suggest that it possesses antimicrobial , anti-inflammatory , and anticancer properties.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 419.43 g/mol |
| Molecular Formula | C24H21NO6 |
| LogP | 3.8911 |
| Polar Surface Area | 72.268 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may modulate enzyme activity related to inflammation and cancer progression. The compound's ability to influence signaling pathways makes it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary findings indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzofuran core | Anticancer | Lacks dioxole moiety |
| Compound B | Chromene structure | Anti-inflammatory | Different substituents |
| Compound C | Benzodioxole derivative | Antimicrobial | No acetamide group |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study published in [source] demonstrated that the compound showed significant inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Anti-inflammatory Research : In vitro assays indicated that this compound reduced the production of TNF-alpha and IL-6 in activated macrophages by approximately 40% compared to controls.
- Anticancer Investigation : A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling chloroacetyl derivatives with amine-containing intermediates under reflux conditions using triethylamine as a base and solvent. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization (e.g., pet-ether) . To optimize yields, control reaction time (4–12 hours) and temperature (reflux conditions), and use stoichiometric equivalents of reagents to minimize side products .
Q. Which analytical techniques are most effective for confirming structural integrity and purity post-synthesis?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. For example, H NMR can verify the presence of benzodioxole protons (δ 5.9–6.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Mass spectrometry (HR-MS) provides molecular weight validation, while FT-IR confirms functional groups like C=O stretches (~1650 cm) .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility issues are common due to the compound’s hydrophobic furochromen core. Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers. Sonication or heating (40–60°C) may enhance dissolution. Solvent selection should align with downstream assays to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or compound purity. Implement orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. Ensure purity >95% via HPLC and quantify degradation products under assay conditions (e.g., pH 7.4, 37°C). Pharmacokinetic studies (e.g., plasma stability) can clarify bioavailability-related inconsistencies .
Q. How does X-ray crystallography elucidate molecular conformation, and what solvents facilitate crystallization?
Single-crystal X-ray diffraction reveals bond angles, torsional strain, and intermolecular interactions. Crystallization is achieved using solvent mixtures like methanol/water or acetone/hexane. For analogous compounds, crystal packing often highlights hydrogen bonding between acetamide carbonyls and benzodioxole oxygen atoms, influencing stability .
Q. What design principles guide structure-activity relationship (SAR) studies to optimize bioactivity?
Focus on modifying substituents on the benzodioxole and furochromen moieties. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzodioxole ring enhance metabolic stability.
- Methyl groups on the furochromen scaffold improve lipophilicity and membrane permeability. Compare analogs using in silico docking (e.g., binding affinity to cytochrome P450 enzymes) and validate with in vitro assays .
Q. Which catalytic systems improve synthesis efficiency for key intermediates?
Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) streamlines the synthesis of fused heterocycles like furochromen. Optimize catalyst loading (1–5 mol%) and reaction time (2–6 hours) to reduce byproducts .
Q. How is compound stability systematically evaluated under varying pH and temperature conditions?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
